2-(Oxetan-3-yloxy)pyridine-3,4-diamine
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Overview
Description
2-(Oxetan-3-yloxy)pyridine-3,4-diamine is a compound that features a pyridine ring substituted with an oxetane ring and two amine groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxetan-3-yloxy)pyridine-3,4-diamine typically involves the formation of the oxetane ring followed by its attachment to the pyridine ring. One common method is the cyclization of appropriate precursors under specific conditions. For example, the oxetane ring can be formed through intramolecular cyclization reactions involving epoxides or halocyclization of alcohols .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and controlled reaction environments to facilitate the efficient formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(Oxetan-3-yloxy)pyridine-3,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The amine groups and the oxetane ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of derivatives with different functional groups .
Scientific Research Applications
2-(Oxetan-3-yloxy)pyridine-3,4-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Mechanism of Action
The mechanism by which 2-(Oxetan-3-yloxy)pyridine-3,4-diamine exerts its effects involves interactions with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, which may play a role in its biological activity. Additionally, the amine groups can form hydrogen bonds and other interactions with biological molecules, influencing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
2-(Oxetan-3-yloxy)pyridin-3-amine: This compound is similar in structure but lacks one of the amine groups.
4-(Oxetan-3-yloxy)pyridine-2-carboxylic acid: Another related compound with a carboxylic acid group instead of amine groups.
Uniqueness
2-(Oxetan-3-yloxy)pyridine-3,4-diamine is unique due to the presence of both the oxetane ring and two amine groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H11N3O2 |
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Molecular Weight |
181.19 g/mol |
IUPAC Name |
2-(oxetan-3-yloxy)pyridine-3,4-diamine |
InChI |
InChI=1S/C8H11N3O2/c9-6-1-2-11-8(7(6)10)13-5-3-12-4-5/h1-2,5H,3-4,10H2,(H2,9,11) |
InChI Key |
DLELRRHHNSQHTH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)OC2=NC=CC(=C2N)N |
Origin of Product |
United States |
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